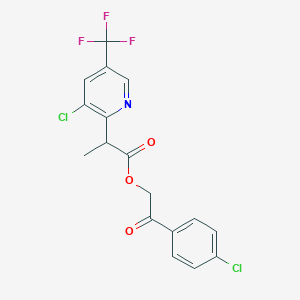

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . 2-Methyl-4-nitrophenol is a nitrophenol derivative .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . 2-Methyl-4-nitrophenol has the linear formula CH3C6H3(NO2)OH .Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . 2-Methyl-4-nitrophenol has a molecular weight of 153.14 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives have been studied for their antitumor activities. Some compounds in this series have shown promise as antimitotic agents, potentially impacting the treatment of certain cancers. One study found that specific modifications to the compound's structure could significantly influence its cytotoxicity and mitosis inhibition in lymphoid leukemia L1210 cells (Temple, Rener, Comber, & Waud, 1991).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic characterizations of similar compounds have been carried out using techniques like X-ray diffraction crystallography and Fourier Transform Infrared Spectroscopy (FT-IR). Such analyses provide valuable insights into the molecular geometry and vibrational frequencies of these compounds, essential for understanding their chemical properties and potential applications in various fields (Pekparlak et al., 2018).

Antimicrobial and Antifungal Properties

Several derivatives of Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these compounds have shown high potency against certain bacteria and fungi, indicating their potential as antimicrobial agents in pharmaceutical applications (Tiwari et al., 2018).

Corrosion Inhibition

In the industrial field, derivatives of this compound have been explored as corrosion inhibitors for mild steel. Their efficacy in protecting metal surfaces from corrosion could have significant implications for industrial applications, particularly in environments where metal components are susceptible to degradation (Dohare et al., 2017).

Chemical Synthesis and Reactions

The compound and its derivatives have been used in various chemical synthesis processes. Their reactivity and the possibility of forming diverse molecular structures make them valuable in synthetic organic chemistry, leading to the creation of novel compounds with potential applications across different fields (Singh, Arora, Falkowski, Liu, & Moreland, 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl acetoacetate with 2-nitroaniline to form ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate. This intermediate is then reacted with thiourea to form ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate. The final compound is obtained by reacting this intermediate with methyl vinyl ketone and acetic anhydride in the presence of a base to form Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.", "Starting Materials": [ "Ethyl acetoacetate", "2-nitroaniline", "Thiourea", "Methyl vinyl ketone", "Acetic anhydride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Ethyl acetoacetate is condensed with 2-nitroaniline in the presence of a base to form ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate.", "Ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate is reacted with thiourea to form ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate.", "Ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate is reacted with methyl vinyl ketone and acetic anhydride in the presence of a base to form Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] } | |

CAS-Nummer |

899957-57-4 |

Produktname |

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate |

Molekularformel |

C16H16N4O6S |

Molekulargewicht |

392.39 |

IUPAC-Name |

ethyl 6-methyl-4-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-6-4-5-7-11(10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |

InChI-Schlüssel |

DUJGIJBLFDTDRA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)